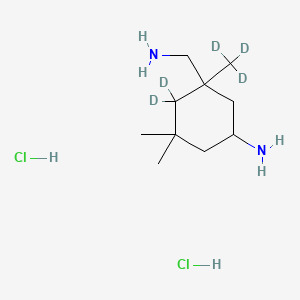

3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride

Description

3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride is a compound of interest in various scientific fields due to its unique structural properties. The presence of deuterium atoms in its structure makes it particularly valuable for research in isotopic labeling and kinetic isotope effects.

Properties

Molecular Formula |

C10H24Cl2N2 |

|---|---|

Molecular Weight |

248.24 g/mol |

IUPAC Name |

3-(aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride |

InChI |

InChI=1S/C10H22N2.2ClH/c1-9(2)4-8(12)5-10(3,6-9)7-11;;/h8H,4-7,11-12H2,1-3H3;2*1H/i3D3,6D2;; |

InChI Key |

UKBRFCIVTBJKPZ-WCKZLILGSA-N |

Isomeric SMILES |

[2H]C1(C(CC(CC1(CN)C([2H])([2H])[2H])N)(C)C)[2H].Cl.Cl |

Canonical SMILES |

CC1(CC(CC(C1)(C)CN)N)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride typically involves multiple steps. The starting material is often a cyclohexane derivative, which undergoes a series of reactions including alkylation, deuteration, and amination. The reaction conditions usually involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride has several applications in scientific research:

Chemistry: Used as a model compound to study kinetic isotope effects and reaction mechanisms.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of deuterated materials for NMR spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of intermediates, providing insights into reaction pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

- 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride

- 4-(Aminomethyl)cyclohexan-1-amine dihydrochloride

Uniqueness

The uniqueness of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride lies in its isotopic composition. The incorporation of deuterium atoms enhances its stability and provides valuable information on reaction kinetics and mechanisms, which is not possible with non-deuterated analogs.

Biological Activity

Chemical Structure and Properties

The compound features a cyclohexane structure with multiple deuterated and methyl substituents. Its molecular formula can be represented as , where denotes deuterium. The presence of deuterium is significant in pharmacokinetics and metabolic studies, as it can influence the compound's stability and reactivity.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | Approximately 250 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

The biological activity of similar amine compounds suggests potential interactions with neurotransmitter systems. Amines can act as substrates or inhibitors for various enzymes, influencing pathways such as:

- Neurotransmitter Reuptake : Compounds with amine functionalities often modulate the reuptake of neurotransmitters like serotonin and norepinephrine.

- Receptor Binding : The structural similarity to known psychoactive substances indicates possible binding to receptors such as dopamine or serotonin receptors.

Case Studies

- Cognitive Enhancement : A study involving a structurally related compound demonstrated improvements in cognitive function in animal models, suggesting that amine derivatives could enhance synaptic plasticity .

- Antidepressant Activity : Research has shown that compounds with similar amine structures exhibit antidepressant-like effects in rodent models, potentially through serotonin receptor modulation .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties against oxidative stress, indicating that this class of compounds may offer therapeutic benefits in neurodegenerative diseases .

In Vitro Studies

In vitro assays have indicated that compounds similar to 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine can inhibit certain enzymes involved in metabolic pathways, suggesting a potential role in metabolic regulation.

Pharmacokinetics

The incorporation of deuterium is known to slow down the metabolism of compounds, which may lead to prolonged action within the body. This characteristic is particularly beneficial for developing drugs that require sustained therapeutic effects.

Safety and Toxicology

Preliminary toxicological assessments suggest that amine derivatives generally exhibit low toxicity at therapeutic doses. However, further studies are necessary to fully understand the safety profile of this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.